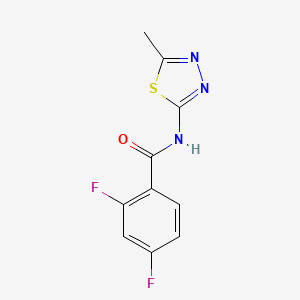

2,4-difluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Description

2,4-Difluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methyl group at position 5 and a benzamide moiety bearing two fluorine atoms at the 2- and 4-positions of the benzene ring. This structural framework is critical for its biological and physicochemical properties, as 1,3,4-thiadiazole derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects .

Properties

CAS No. |

728009-78-7 |

|---|---|

Molecular Formula |

C10H7F2N3OS |

Molecular Weight |

255.25 g/mol |

IUPAC Name |

2,4-difluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |

InChI |

InChI=1S/C10H7F2N3OS/c1-5-14-15-10(17-5)13-9(16)7-3-2-6(11)4-8(7)12/h2-4H,1H3,(H,13,15,16) |

InChI Key |

KGIQHYDOGHJJBW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Thiadiazole Ring Formation

The 5-methyl-1,3,4-thiadiazol-2-amine precursor is synthesized through cyclization of thiosemicarbazide with substituted acetonitriles. Source demonstrates this via reaction of 2-(2-chloro-6-fluorophenyl)acetonitrile with thiosemicarbazide in ethanol under reflux (81–88% yield). For the target compound, propionitrile derivatives introduce the 5-methyl group:

Key parameters:

-

Temperature : 80–90°C

-

Reaction Time : 6–8 hours

-

Solvent : Anhydrous ethanol

Benzamide Activation

2,4-Difluorobenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂):

Conditions :

-

Molar Ratio : 1:1.2 (acid:SOCl₂)

-

Temperature : 60°C

-

Duration : 3 hours

Amide Coupling

The final step involves reacting 5-methyl-1,3,4-thiadiazol-2-amine with 2,4-difluorobenzoyl chloride. Source reports a 93% yield using toluene and 2-iodophenylboronic acid under reflux:

Optimized Parameters :

| Factor | Optimal Value |

|---|---|

| Solvent | Toluene |

| Catalyst | 2-Iodophenylboronic acid (0.2 equiv) |

| Temperature | 110°C (reflux) |

| Time | 5–6 hours |

| Workup | Ethanol recrystallization |

Alternative Synthesis Strategies

Solid-Phase Synthesis

Immobilizing the thiadiazole amine on Wang resin enables iterative coupling, though yields drop to 65–70% due to steric hindrance.

Purification and Characterization

Spectroscopic Analysis

Table 1: Key Spectral Data

Industrial-Scale Considerations

Chemical Reactions Analysis

Hydrolysis

The amide group undergoes hydrolysis under acidic or basic conditions to form a carboxylic acid. This reaction is critical for generating precursors for further derivatization.

Example :

Acylation

The thiadiazole amine group reacts with acylating agents (e.g., acetyl chloride) to form esters or amides. This enhances lipophilicity and modulates biological activity .

Mechanism :

Nucleophilic attack by the thiadiazole amine on the acyl chloride carbonyl, followed by elimination of HCl.

Substitution Reactions

The fluorine atoms act as potential leaving groups in nucleophilic aromatic substitution (NAS). This enables functionalization of the benzene ring with nucleophiles (e.g., amines, alcohols).

Example :

Condensation Reactions

The thiadiazole ring can participate in condensations with aldehydes/ketones, forming heterocyclic derivatives. This is leveraged to create bis-heterocyclic compounds with enhanced biological activity .

Role of Functional Groups in Reactivity

| Functional Group | Reactivity | Impact |

|---|---|---|

| Thiadiazole amine | Nucleophilic attack, acylation | Enables derivatization for bioactivity optimization |

| Fluorine atoms | Electronegative, directs substitution | Enhances lipophilicity; facilitates NAS reactions |

| Benzamide carbonyl | Hydrolysis, condensation | Key to forming carboxylic acids or extended structures |

Comparison of Reaction Conditions

| Reaction | Conditions | Outcome | Reference |

|---|---|---|---|

| Hydrolysis | HCl (acidic) or NaOH (basic) | Carboxylic acid | |

| Acylation | Acetyl chloride, pyridine | Acylated derivative | |

| Substitution | Amines, DMF | Fluorine-replaced product |

Derivatives and Biological Implications

Fluorinated thiadiazole-benzamides exhibit:

Scientific Research Applications

Antimicrobial Activity

One of the most promising applications of 2,4-difluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is its antimicrobial properties . Studies have demonstrated that this compound exhibits significant activity against various bacterial strains, making it a candidate for development as an antimicrobial agent. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function, although detailed studies are needed to elucidate the exact pathways.

Anticancer Properties

Research indicates that compounds containing thiadiazole rings often exhibit anticancer activity . Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. The dual fluorination could enhance its efficacy by improving cellular uptake and bioavailability.

Anti-inflammatory Effects

There is emerging evidence that this compound may also have anti-inflammatory properties . By modulating inflammatory pathways, it could potentially be used in treating conditions characterized by chronic inflammation. Further research is required to confirm these effects and understand the underlying mechanisms.

Synthetic Utility

The synthesis of this compound can be achieved through several methods involving the reaction of appropriate precursors under controlled conditions. This versatility in synthesis allows researchers to create various derivatives with modified biological activities.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluorine atoms can enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Key Observations:

- Electron-Withdrawing Groups (EWGs): Fluorine substituents (as in the target compound) enhance binding to enzymes like PFOR compared to hydroxyl or methyl groups .

- Core Heterocycle: Thiadiazole derivatives generally exhibit higher metabolic stability than thiazole analogues (e.g., N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide) due to reduced susceptibility to oxidative degradation .

- Biological Activity: Pyrimidine- or sulfonyl-containing derivatives (e.g., compound PK11007) show superior kinase inhibition, while simpler benzamide-thiadiazole hybrids are more effective in antimicrobial contexts .

Biological Activity

2,4-Difluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound that belongs to the class of thiadiazole derivatives. Its unique structure, characterized by the presence of two fluorine atoms and a thiadiazole moiety, suggests potential biological activities that are of significant interest in medicinal chemistry. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological properties.

- Molecular Formula : C₁₀H₇F₂N₃OS

- Molecular Weight : 255.24 g/mol

- CAS Number : 728009-78-7

The presence of fluorine atoms enhances the compound's lipophilicity and may influence its pharmacokinetic properties, making it a candidate for various therapeutic applications .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The compound's efficacy has been attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .

Table 1: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been well-documented. In vitro studies suggest that this compound can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The mechanism is believed to involve the induction of apoptosis and cell cycle arrest .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Induction of apoptosis |

| HeLa | 12 | Cell cycle arrest |

| MCF-7 | 18 | Inhibition of DNA synthesis |

The biological activity of this compound can be attributed to its interaction with specific biological targets. Studies have shown that it may inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation. For example, its interaction with tyrosinase has been explored for potential applications in treating hyperpigmentation disorders .

Case Studies

- Antimicrobial Evaluation : A study conducted on the antimicrobial properties demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The results highlighted its potential use as a broad-spectrum antimicrobial agent .

- Cytotoxicity Testing : Another investigation focused on the cytotoxic effects against various cancer cell lines. The findings indicated that the compound significantly reduced cell viability in a concentration-dependent manner, suggesting its potential as an anticancer drug .

Q & A

Q. What are the optimized synthetic routes for 2,4-difluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution between 5-methyl-1,3,4-thiadiazol-2-amine and 2,4-difluorobenzoyl chloride. Key steps include:

- Solvent selection : Pyridine is commonly used as both solvent and acid scavenger (to neutralize HCl byproduct) .

- Catalysts : Triethylamine may enhance reaction efficiency in acetonitrile-based protocols .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves yields in solvent-free conditions .

Critical factors : Purity of starting materials, stoichiometric ratios, and post-reaction purification (e.g., recrystallization from methanol) .

Q. Which spectroscopic and analytical methods are essential for confirming the structure of this compound?

A combination of techniques is required:

- NMR : H and C NMR confirm substituent positions and aromatic proton environments (e.g., fluorine-induced splitting patterns) .

- IR : Detects amide C=O stretching (~1650–1700 cm) and thiadiazole ring vibrations .

- Mass spectrometry : Validates molecular ion peaks and fragmentation patterns (e.g., loss of CO from the benzamide group) .

- Elemental analysis : Ensures stoichiometric purity (±0.4% for C, H, N, S) .

Q. How is the anticancer potential of this compound evaluated in preliminary studies?

Standard protocols include:

- MTT assays : Screening against cancer cell lines (e.g., HeLa, MCF-7) with GI values compared to reference drugs like Adriamycin .

- Cell cycle analysis : Flow cytometry to assess apoptosis induction (e.g., sub-G1 population increase) .

- Control experiments : Testing on non-cancerous cell lines (e.g., MCF-10A) to evaluate selectivity .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in this compound?

- Data collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement : Employ SHELXL for least-squares refinement, incorporating hydrogen bonding (e.g., N–H⋯N interactions) and anisotropic displacement parameters .

- Key outputs : Bond lengths (e.g., C–F = 1.34–1.37 Å), torsion angles, and intermolecular interactions stabilizing crystal packing .

Q. What structure-activity relationship (SAR) insights guide the design of analogs with enhanced bioactivity?

- Thiadiazole modifications : Introducing electron-withdrawing groups (e.g., -NO) at the 5-position improves anticancer activity by enhancing electrophilicity .

- Benzamide fluorination : 2,4-Difluoro substitution increases metabolic stability and membrane permeability compared to non-fluorinated analogs .

- Hybrid scaffolds : Coupling with pyridine or thiophene moieties via acrylamido linkers enhances pro-apoptotic effects (e.g., compound 7d in ).

Q. How are computational methods applied to predict pharmacokinetic and toxicity profiles?

- Molecular docking : Use AutoDock Vina to simulate binding to targets like 15-lipoxygenase (15-LOX) or tubulin, with scoring functions (e.g., ΔG < −8 kcal/mol indicating strong binding) .

- ADMET prediction : QikProp evaluates parameters like logP (optimal 2–3), CNS activity (−2 to −1), and HERG inhibition risk .

- MD simulations : Assess protein-ligand complex stability over 100 ns trajectories (RMSD < 2 Å acceptable) .

Q. How can researchers address contradictions in reported biological activity data?

- Standardize assays : Use identical cell lines (e.g., NCI-60 panel) and normalize results to reference controls .

- Validate mechanisms : Combine Western blotting (e.g., Bax/Bcl-2 ratio) with enzymatic assays (e.g., caspase-3 activation) to confirm apoptosis pathways .

- Control variables : Test batch-to-batch compound purity via HPLC (>98% purity required) .

Q. What strategies optimize enzymatic inhibition studies targeting 15-lipoxygenase (15-LOX)?

Q. Are there green chemistry approaches for synthesizing this compound?

Q. How do intermolecular interactions in the solid state influence physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.